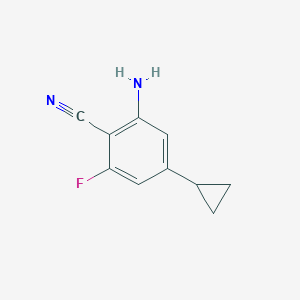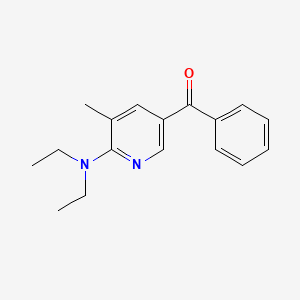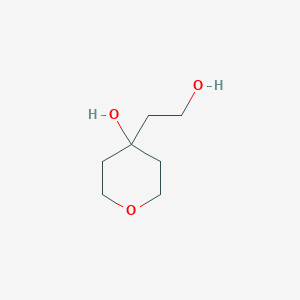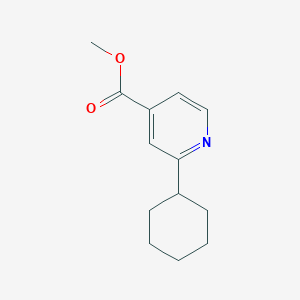![molecular formula C8H6BrN3O2 B13008782 6-Bromo-2-methyl-7-nitro-1H-benzo[d]imidazole](/img/structure/B13008782.png)
6-Bromo-2-methyl-7-nitro-1H-benzo[d]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-2-methyl-7-nitro-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science. This particular compound features a bromine atom at the 6th position, a methyl group at the 2nd position, and a nitro group at the 7th position on the benzo[d]imidazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-methyl-7-nitro-1H-benzo[d]imidazole typically involves multi-step reactions starting from commercially available precursors. One common method includes the bromination of 2-methyl-1H-benzo[d]imidazole followed by nitration. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The nitration step involves the use of concentrated nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety .
Análisis De Reacciones Químicas
Types of Reactions: 6-Bromo-2-methyl-7-nitro-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), catalysts (CuI, Pd/C).
Reduction: Hydrogen gas, palladium on carbon, iron powder, hydrochloric acid.
Oxidation: Potassium permanganate, sulfuric acid.
Major Products:
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 6-Bromo-2-methyl-7-amino-1H-benzo[d]imidazole.
Oxidation: 6-Bromo-2-carboxy-7-nitro-1H-benzo[d]imidazole.
Aplicaciones Científicas De Investigación
6-Bromo-2-methyl-7-nitro-1H-benzo[d]imidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.
Medicine: Explored as a potential drug candidate for various diseases, including bacterial infections and cancer.
Industry: Utilized in the development of new materials with specific properties, such as dyes and catalysts.
Mecanismo De Acción
The mechanism of action of 6-Bromo-2-methyl-7-nitro-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The nitro group can undergo bioreductive activation in hypoxic cells, leading to the formation of reactive intermediates that can damage cellular components. The bromine and methyl groups contribute to the compound’s binding affinity and specificity towards its targets. The exact pathways and molecular targets vary depending on the specific application and biological context .
Comparación Con Compuestos Similares
- 5-Bromo-2-methyl-1H-benzo[d]imidazole
- 6-Chloro-2-methyl-7-nitro-1H-benzo[d]imidazole
- 6-Bromo-2-ethyl-7-nitro-1H-benzo[d]imidazole
Comparison: 6-Bromo-2-methyl-7-nitro-1H-benzo[d]imidazole is unique due to the specific positioning of its substituents, which influence its chemical reactivity and biological activity. Compared to 5-Bromo-2-methyl-1H-benzo[d]imidazole, the nitro group at the 7th position enhances its electron-withdrawing properties, making it more reactive in certain chemical reactions. The presence of the bromine atom at the 6th position, as opposed to the 5th, also affects its binding interactions with biological targets .
Propiedades
Fórmula molecular |
C8H6BrN3O2 |
|---|---|
Peso molecular |
256.06 g/mol |
Nombre IUPAC |
5-bromo-2-methyl-4-nitro-1H-benzimidazole |
InChI |
InChI=1S/C8H6BrN3O2/c1-4-10-6-3-2-5(9)8(12(13)14)7(6)11-4/h2-3H,1H3,(H,10,11) |
Clave InChI |
BGIDLRQDSMGTBL-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(N1)C=CC(=C2[N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,2'-Dimethyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-amine](/img/structure/B13008703.png)



![1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13008718.png)


![3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propan-1-amine](/img/structure/B13008745.png)



![3-tert-butyl-N-methylbicyclo[1.1.1]pentan-1-amine](/img/structure/B13008756.png)
![tert-butyl 3-iodo-7,7-dimethyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B13008764.png)
![7-Aminopyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13008772.png)
